1,4'-Bipiperidine dihydrochloride

Overview

Description

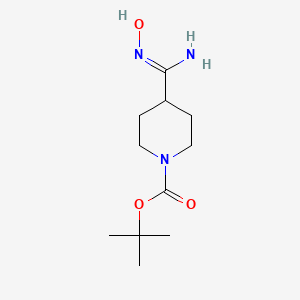

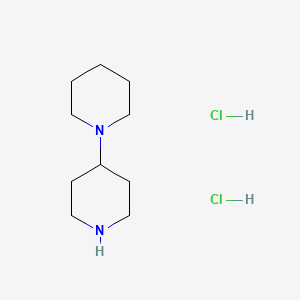

1,4'-Bipiperidine dihydrochloride is an organic compound that is widely used in scientific research and laboratory experiments. It is a hydrophilic, colorless, and crystalline compound with a molecular formula of C10H20Cl2N2. It is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, pigments, and other organic compounds. This compound is also used as a reagent in organic synthesis.

Scientific Research Applications

Tyrosinase Inhibition

1,4'-Bipiperidine derivatives have been synthesized and evaluated as tyrosinase inhibitors, which are important in the development of treatments for conditions like hyperpigmentation and melanoma. The structure-activity relationship (SAR) studies on these derivatives have led to the identification of potent inhibitors, aiding in future drug design endeavors (Khan et al., 2005).

CCR3 Antagonism

Substituted bipiperidine amide compounds have been identified as CC chemokine receptor 3 (CCR3) antagonists, showcasing potential in treating allergic conditions by inhibiting eosinophil chemotaxis and calcium flux. The optimization of these compounds has led to the discovery of variants with potent receptor affinity (Ting et al., 2005).

Analytical Method Development

1,4'-Bipiperidine derivatives have also been used in the development of analytical methods, such as in the validation of a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the determination of specific compounds in biological matrices. This highlights its role in facilitating pre-clinical studies through accurate and reproducible quantification of drug candidates (Yang et al., 2004).

Catalysis

Research has explored the use of 1,4'-Bipiperidine derivatives in catalysis, particularly in the field of olefin epoxidation. These studies contribute to the development of new, efficient catalysts for chemical transformations, expanding the utility of bipiperidine in synthetic chemistry (Mikhalyova et al., 2012).

Medicinal Chemistry

In medicinal chemistry, 1,4'-Bipiperidine conjugates have been investigated as soluble sugar surrogates in DNA-intercalating antiproliferative polyketides, aiming to improve the solubility and therapeutic potential of cancer-treating agents. This research underscores the adaptability of 1,4'-Bipiperidine derivatives in enhancing the properties of existing drug molecules (Ueberschaar et al., 2016).

Safety and Hazards

1,4’-Bipiperidine dihydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended when handling this chemical .

Mechanism of Action

Target of Action

1,4’-Bipiperidine dihydrochloride, also known as 4-(1-piperidinyl)piperidine dihydrochloride, is an organic compound It’s worth noting that it has been used as a reactant for the synthesis of various compounds, including arylthiadiazole h3 antagonists, water-soluble n-mustards as anticancer agents, antitubercular drugs, vasopressin1b receptor antagonists, mdr modulators, and selective norepinephrine transporter inhibitors .

Mode of Action

It is described as an intercalating agent , which suggests that it may interact with DNA by inserting itself between the base pairs, thereby affecting DNA replication and transcription.

Biochemical Pathways

Given its role as an intercalating agent , it could potentially interfere with DNA replication and transcription, thereby affecting various cellular processes.

Result of Action

As an intercalating agent , it could potentially cause disruptions in DNA replication and transcription, leading to various cellular effects.

Action Environment

Like all chemicals, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDEKNMSAXDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4876-60-2 | |

| Record name | 1,4'-bipiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)